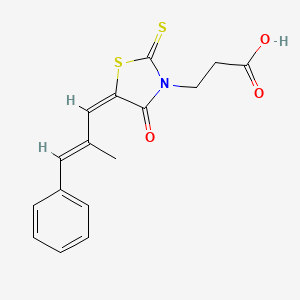

3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Description

The compound 3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (CAS 306323-56-8) is a thiazolidinone derivative featuring a conjugated allylidene system and a propanoic acid side chain. Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their diverse biological activities, including antimicrobial, antidiabetic, and anticancer properties . The target compound’s structure incorporates a 2-methyl-3-phenylallylidene group at the C5 position of the thiazolidinone core, which influences its electronic and steric properties.

Properties

IUPAC Name |

3-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S2/c1-11(9-12-5-3-2-4-6-12)10-13-15(20)17(16(21)22-13)8-7-14(18)19/h2-6,9-10H,7-8H2,1H3,(H,18,19)/b11-9+,13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVENVXMOOBHCIX-HOJJKJLFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670314 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, commonly referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thiazolidinone structure, which is known for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 319.42 g/mol. The structural features include a thiazolidinone ring and an allylidene group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Antitumor Activity

The anticancer potential of this compound has been evaluated using several cancer cell lines. Notably, cytotoxicity assays revealed varying degrees of effectiveness:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (leukemia) | 83.20 ± 2.25 |

| MCF-7 (breast cancer) | >100 |

| HCT116 (colon cancer) | >100 |

The IC50 values indicate that while the compound shows some activity against K562 cells, it does not exhibit significant cytotoxicity against other tested lines compared to standard chemotherapeutics like doxorubicin, which has an IC50 of approximately 1 µM in similar assays .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammation. In vitro studies utilizing lipopolysaccharide (LPS)-stimulated macrophages demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential mechanism for its anti-inflammatory effects.

The biological activity of 3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammation and cancer progression.

- Molecular Docking Studies : Computational studies indicate strong binding affinities to targets such as PPARγ and VEGFR2, which are involved in metabolic regulation and angiogenesis, respectively.

Case Studies

Several case studies have illustrated the therapeutic potential of thiazolidinone derivatives:

- Case Study A : A study conducted on diabetic rats treated with thiazolidinone derivatives showed improved glycemic control and reduced oxidative stress markers.

- Case Study B : Clinical trials involving patients with chronic inflammatory conditions reported reductions in symptoms following treatment with thiazolidinone-based compounds.

Comparison with Similar Compounds

Substituent Variations on the Thiazolidinone Core

- 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (CAS 301687-58-1): Differs by a phenylpropanoic acid group instead of propanoic acid. The additional phenyl ring increases hydrophobicity and may alter binding affinity in biological targets. Molecular weight: 409.52 g/mol vs. 385.47 g/mol (target compound) .

- Melting point: 229–230°C, higher than typical analogs, suggesting stronger intermolecular interactions .

Arylidene Substituent Modifications

Compounds 4c–4f () feature variations in the arylidene group:

- 4c : 3-Benzyloxyphenyl substituent.

- 4d : 4-Benzyloxyphenyl substituent.

- 4e : 3-(2-Phenylethoxy)phenyl substituent.

These modifications alter electronic effects (e.g., electron-donating benzyloxy groups) and steric bulk, impacting receptor binding and metabolic stability. For example, 4e and 4f (with phenylethoxy groups) showed enhanced antidiabetic activity in preliminary assays compared to simpler arylidenes .

Ester Derivatives

- Ethyl 2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate (Epalrestat Impurity A, CAS 1350352-70-3): Esterification of the carboxylic acid reduces polarity, increasing membrane permeability but decreasing water solubility. Such derivatives are often prodrugs .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.